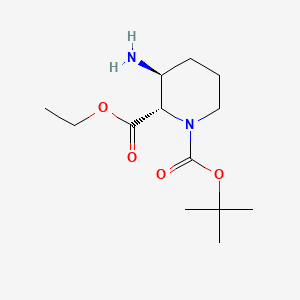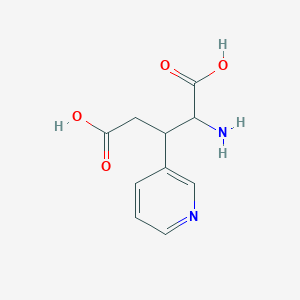![molecular formula C17H17NO2S B14003446 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine CAS No. 15299-52-2](/img/structure/B14003446.png)
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine is a chemical compound known for its significant role in various scientific research fields It is characterized by its unique structure, which includes a benzazepine core substituted with a 4-methylphenylsulfonyl group
Preparation Methods
The synthesis of 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine typically involves several steps. One common method includes the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane. This reaction proceeds with yields ranging from 68% to 96% . The reaction conditions often require specific solvents and catalysts to ensure the desired product’s formation.
Chemical Reactions Analysis
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine involves its interaction with β-catenin. The compound binds to β-catenin, promoting its degradation and specifically downregulating Wnt/β-catenin target genes. This action results in the suppression of oncogenic Wnt/β-catenin signaling, which is crucial in the proliferation of certain cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine include other sulfonamide derivatives and benzazepine analogs. its unique ability to selectively inhibit Wnt/β-catenin signaling sets it apart from other compounds. Some similar compounds include:
- Methyl 3-[(4-methylphenyl)sulfonyl]amino}benzoate
- 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole .
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
15299-52-2 |
|---|---|
Molecular Formula |
C17H17NO2S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1,2-dihydro-3-benzazepine |
InChI |
InChI=1S/C17H17NO2S/c1-14-6-8-17(9-7-14)21(19,20)18-12-10-15-4-2-3-5-16(15)11-13-18/h2-10,12H,11,13H2,1H3 |
InChI Key |
CLLQGGJRCKOXOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)

![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)


![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)


